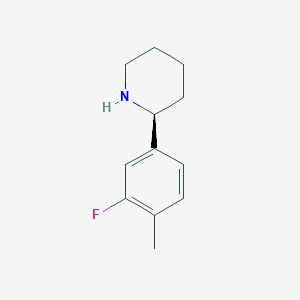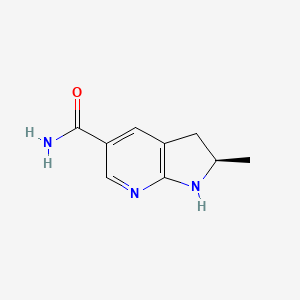
Nnmt-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nnmt-IN-4, also known as compound 38, is a selective, non-competitive, and membrane-permeable inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine as the methyl donor. This compound has shown promising results in biochemical and cell-based assays with IC50 values of 42 and 38 nM, respectively .
准备方法
The synthesis of Nnmt-IN-4 involves several steps, starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of a core structure through a series of chemical reactions, including condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to improve the compound’s selectivity and potency. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
化学反应分析
Nnmt-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its chemical properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
Nnmt-IN-4 has a wide range of scientific research applications, including:
Cancer Research: NNMT is overexpressed in various cancers, and this compound is used to study its role in tumor progression and as a potential therapeutic target.
Metabolic Disorders: The compound is used to investigate the role of NNMT in metabolic diseases such as obesity, diabetes, and metabolic syndrome.
Drug Development: This compound serves as a chemical probe in the development of new drugs targeting NNMT for various diseases.
Epigenetic Studies: NNMT influences epigenetic modifications, and this compound is used to study these effects in different biological contexts.
作用机制
Nnmt-IN-4 exerts its effects by inhibiting the activity of NNMT. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide. By inhibiting this enzyme, this compound reduces the levels of 1-methylnicotinamide and affects various metabolic and signaling pathways. This inhibition can lead to alterations in cellular metabolism, epigenetic states, and tumor progression .
相似化合物的比较
Nnmt-IN-4 is unique due to its high selectivity and potency as an NNMT inhibitor. Similar compounds include:
Other NNMT Inhibitors: Various other NNMT inhibitors have been developed, each with different structural features and inhibitory profiles.
This compound stands out due to its favorable pharmacokinetic and pharmacodynamic properties, making it a valuable tool in scientific research and drug development.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(2R)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-5-2-6-3-7(8(10)13)4-11-9(6)12-5/h3-5H,2H2,1H3,(H2,10,13)(H,11,12)/t5-/m1/s1 |
InChI 键 |
HLBSXLCCTVSVBK-RXMQYKEDSA-N |
手性 SMILES |
C[C@@H]1CC2=C(N1)N=CC(=C2)C(=O)N |
规范 SMILES |
CC1CC2=C(N1)N=CC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
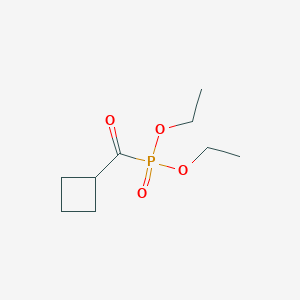
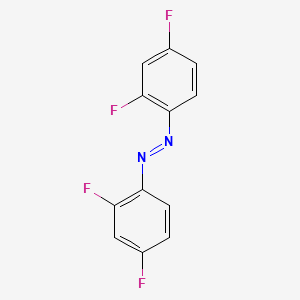
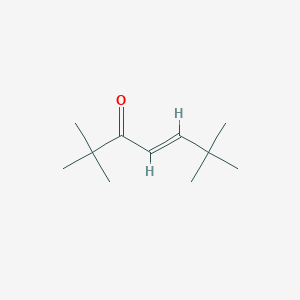

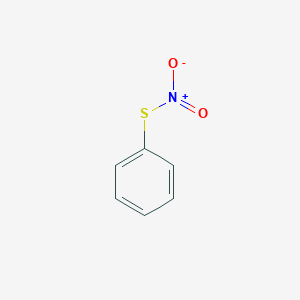
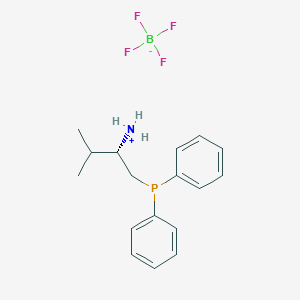

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
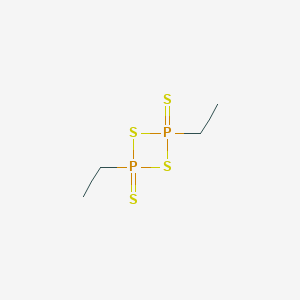
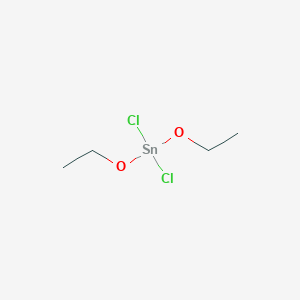
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
